molecular formula C16H20ClN3O4 B235746 2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate CAS No. 145234-97-5

2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate

Cat. No. B235746
CAS RN: 145234-97-5
M. Wt: 353.8 g/mol
InChI Key: AWFOBZSLODPAQU-SJDTYFKWSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate, also known as MTT, is a commonly used reagent in scientific research. It is a yellow tetrazolium salt that is widely used to assess cell viability and proliferation.

Scientific Research Applications

2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is widely used in scientific research to assess cell viability and proliferation. It is used in a variety of assays, including cell proliferation assays, cytotoxicity assays, and apoptosis assays. This compound is also used in drug discovery and toxicity testing, as it can provide a quick and reliable assessment of the effects of drugs and chemicals on cells.

Mechanism of Action

2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is reduced by NAD(P)H-dependent oxidoreductases in the mitochondria of living cells to form a purple formazan product. The reduction of this compound is dependent on the activity of these enzymes, which are present in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells present in the assay.
Biochemical and Physiological Effects:
This compound has been shown to have no significant effects on the biochemical or physiological processes of living cells. It does not affect cell growth, metabolism, or gene expression. This compound is also non-toxic to cells and does not interfere with other assays or experimental procedures.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate in lab experiments include its simplicity, speed, and reliability. This compound assays can be performed quickly and easily, and the results are highly reproducible. This compound is also a cost-effective reagent that can be used in a variety of cell types and experimental conditions.
The limitations of using this compound in lab experiments include its dependence on mitochondrial function and the potential for interference from other substances. This compound assays may not accurately reflect the viability of cells with impaired mitochondrial function, and certain substances may interfere with the reduction of this compound, leading to inaccurate results.

Future Directions

Future research on 2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate could focus on improving the accuracy and reliability of the assay, as well as developing new applications for the reagent. One potential direction could be the development of this compound-based assays for the detection of specific cell types or biomolecules. Another direction could be the optimization of this compound assays for high-throughput screening of drugs and chemicals. Overall, this compound is a valuable reagent in scientific research, and its future development and applications hold great promise.

Synthesis Methods

2,5-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (this compound) with the electron-coupling agent phenazine methosulfate (PMS). The reaction produces a water-insoluble formazan product, which is converted to a water-soluble product by the addition of a detergent such as sodium dodecyl sulfate (SDS).

properties

CAS RN

145234-97-5

Molecular Formula

C16H20ClN3O4

Molecular Weight

353.8 g/mol

IUPAC Name

4-[(E)-(2,5-dimethylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate

InChI

InChI=1S/C16H20N3.ClHO4/c1-13-5-6-14(2)19(12-13)17-11-15-7-9-16(10-8-15)18(3)4;2-1(3,4)5/h5-12H,1-4H3;(H,2,3,4,5)/q+1;/p-1/b17-11+;

InChI Key

AWFOBZSLODPAQU-SJDTYFKWSA-M

Isomeric SMILES

CC1=C[N+](=C(C=C1)C)/N=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O

SMILES

CC1=C[N+](=C(C=C1)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1=C[N+](=C(C=C1)C)N=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O

synonyms

Pyridinium, 2,5-dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino) -, perchlorate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.